molecular formula C5H6N3NaO3 B2734138 sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 1989659-64-4

sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No. B2734138
M. Wt: 179.111
InChI Key: CXFRPEBDVRCDER-UHFFFAOYSA-M
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Description

The compound is a sodium salt of a methoxymethyl-substituted 1H-1,2,4-triazole-3-carboxylate. The methoxy group is a functional group consisting of a methyl group bound to oxygen . The 1H-1,2,4-triazole is a type of triazole, a class of azole compounds that consist of a five-membered ring of two carbon atoms and three nitrogen atoms.


Synthesis Analysis

While specific synthesis methods for this compound are not available, methoxy groups are often produced by methylation of alkoxides . Additionally, 1,2,4-triazoles can be synthesized through various methods, including the reaction of thiosemicarbazides with α-haloketones .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the methoxy group and the 1H-1,2,4-triazole ring. Methoxy groups can act as electron-donating groups, which could influence the compound’s reactivity .

Scientific Research Applications

Antibacterial Applications

Research has shown that derivatives of sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate, such as the 6-(substituted methylene)penems, are extremely potent inhibitors of bacterial β-lactamases. These compounds have been identified as more potent synergists of amoxycillin than other known inhibitors, highlighting their significant potential in combating bacterial resistance to β-lactam antibiotics (Bennett et al., 1991).

Chemical Synthesis and Ring-chain Isomerism

The compound has been involved in studies exploring the synthesis and ring-chain isomerism of derivatives of N-amino-5-hydroxy-1,2,3-triazole-4-carboxylic acid. These studies have found that sodium salts of 4-substituted 1-amino-5-hydroxy-1,2,3-triazoles exhibit isomerism, with electron-donating substituents stabilizing the cyclic form, which could be of interest in the development of new pharmaceuticals (Rozin et al., 2001).

Ligands for Transition Metals

Sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate derivatives have also been explored as new ligands for transition metals, demonstrating their versatility in the synthesis of complex organometallic compounds. These studies have shown that sodium methoxyde can react with diquaternary salts of 1,2,4-triazoles to yield monocationic heterocycles, which are of interest in catalysis and materials science (Guerret et al., 2000).

Energetic Materials

The compound has played a role in the development of nitrogen-rich energetic materials. For instance, the synthesis of new nitrogen-rich heterocyclic compounds for building 3D energetic metal complexes has been explored, highlighting the potential of such derivatives in the creation of materials with high thermal stability and low sensitivity to impact and friction (Yang et al., 2020).

Pharmaceutical Intermediates

Sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate and its derivatives have been utilized in the synthesis of pharmaceutical intermediates. For example, the reduction of heterocyclic carboxylic acid esters with bis-methoxyethoxyaluminum hydride to yield valuable intermediates for pharmaceutical applications demonstrates the compound's utility in drug synthesis (Tan Bin, 2004).

properties

IUPAC Name

sodium;5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3.Na/c1-11-2-3-6-4(5(9)10)8-7-3;/h2H2,1H3,(H,9,10)(H,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFRPEBDVRCDER-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NN1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N3NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate

CAS RN

1989659-64-4
Record name sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate
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